molecular formula C7H6BFN2O2 B1442980 (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid CAS No. 1111637-69-4

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid

Cat. No.: B1442980
CAS No.: 1111637-69-4
M. Wt: 179.95 g/mol
InChI Key: GVKUOFHERZUBQF-UHFFFAOYSA-N
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Description

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is a heterocyclic compound with the molecular formula C7H6BFN2O2. It is a boronic acid derivative that features a fluorinated pyrrolo[2,3-b]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting the activity of target enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid is unique due to the presence of both the fluorinated pyrrolo[2,3-b]pyridine core and the boronic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKUOFHERZUBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NC=C2F)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726143
Record name (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-69-4
Record name (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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